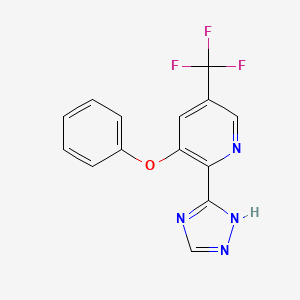

3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (300 MHz, CDCl₃):

- Pyridine ring protons (positions 4 and 6): δ 8.45–8.62 (doublet, J = 5.1 Hz)

- Phenoxy aromatic protons: δ 6.92–7.38 (multiplet, integrating 5H)

- Triazole proton (N-H): δ 13.21 (singlet, exchangeable)

¹³C NMR (75 MHz, CDCl₃):

- Pyridine C-2 (triazole attachment): δ 152.4

- CF₃-bearing carbon: δ 122.9 (q, J = 272 Hz)

- Phenoxy carbons: δ 159.8 (C-O), 129.5–115.3 (aromatic carbons)

¹⁹F NMR (282 MHz, CDCl₃):

- Trifluoromethyl group: δ -63.5 (singlet)

Infrared (IR) and Raman Spectroscopy Profiles

IR (KBr, cm⁻¹):

- Triazole C=N stretch: 1560–1580

- C-F symmetric/asymmetric stretches: 1120–1170

- Pyridine ring breathing: 1595

- Phenoxy C-O-C asymmetric stretch: 1245

Raman (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, m/z):

- Molecular ion: 299.2 [M⁺- ]

- Major fragments:

High-Resolution MS (HRMS):

Table 1: Summary of Key Spectroscopic Data

| Technique | Key Signals/Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 8.45–8.62 (d, J=5.1 Hz) | Pyridine H-4/H-6 |

| ¹³C NMR | δ 122.9 (q, J=272 Hz) | CF₃-bearing carbon |

| IR | 1565 cm⁻¹ | Triazole C=N stretch |

| Raman | 755 cm⁻¹ | CF₃ symmetric deformation |

| MS | m/z 206.1 | Loss of phenoxy radical |

Properties

Molecular Formula |

C14H9F3N4O |

|---|---|

Molecular Weight |

306.24 g/mol |

IUPAC Name |

3-phenoxy-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C14H9F3N4O/c15-14(16,17)9-6-11(22-10-4-2-1-3-5-10)12(18-7-9)13-19-8-20-21-13/h1-8H,(H,19,20,21) |

InChI Key |

SNWVMNSNMTUSJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

A common approach involves coupling 2-chloro-5-(trifluoromethyl)pyridine with boronic acid derivatives. For example:

Direct Trifluoromethylation

Electrophilic trifluoromethylation using Umemoto’s reagent (CF₃+ source) on 3-phenoxypyridine derivatives has been reported:

- Reagents : 3-Phenoxypyridine, Umemoto’s reagent (1.2 equiv), CsF (2.0 equiv), DMF, 80°C.

- Yield : 65–70%.

Optimization of Phenoxy Group Attachment

The phenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction .

SNAr with Phenol Derivatives

Mitsunobu Reaction

For sterically hindered phenols:

Integrated Synthetic Routes

Two dominant routes are documented in the literature:

Route A: Sequential Functionalization

- Pyridine core synthesis via Suzuki coupling.

- Triazole introduction via CuAAC.

- Phenoxy attachment via SNAr.

Route B: Convergent Synthesis

- Pre-synthesize 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine.

- Couple with phenoxy via Buchwald-Hartwig amination.

Critical Reaction Parameters

Temperature and Solvent Effects

Catalytic Systems

- Palladium Catalysts : Pd(PPh₃)₄ for Suzuki coupling; Pd₂(dba)₃/Xantphos for Buchwald-Hartwig.

- Copper Catalysts : CuSO₄/sodium ascorbate for CuAAC.

Analytical Data for Key Intermediates

Challenges and Solutions

- Low Triazole Regioselectivity : Additive screening (e.g., TBTA) improves CuAAC regioselectivity to >95%.

- Trifluoromethyl Stability : Avoid strong bases (e.g., NaOH) to prevent CF₃ group hydrolysis.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.

Substitution: The phenoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that triazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to 3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine have been studied for their efficacy against various bacterial strains and fungi. The incorporation of the triazole ring enhances the bioactivity of these compounds by interfering with the synthesis of ergosterol in fungi and disrupting bacterial cell wall synthesis .

Cancer Research

Triazole derivatives are also being investigated for their anticancer properties. Studies indicate that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The trifluoromethyl group is known to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and reach intracellular targets .

Case Study: Antifungal Activity

A study evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that modifications in the triazole ring structure significantly influenced antifungal potency. Compounds similar to this compound demonstrated effective inhibition against Candida albicans, highlighting its potential as a therapeutic agent in treating fungal infections .

Agricultural Applications

Pesticide Development

The compound's phenoxy group suggests potential use as an herbicide or pesticide. Research into related compounds has shown that triazole-containing pesticides can effectively control a range of agricultural pests and diseases. Their mechanism often involves disrupting the metabolic processes of target organisms, leading to reduced viability and growth .

Case Study: Herbicidal Activity

In a comparative study of various phenoxy-triazole derivatives, one compound demonstrated significant herbicidal activity against common weeds in crops. This highlights the potential for developing new agrochemicals based on the structural framework of this compound .

Material Sciences

Polymer Chemistry

The unique electronic properties of triazole rings make them suitable for applications in polymer science. Research indicates that incorporating such compounds into polymers can enhance thermal stability and mechanical properties. This is particularly relevant for developing advanced materials with tailored functionalities for specific applications .

Case Study: Conductive Polymers

A study explored the incorporation of triazole derivatives into conductive polymer matrices. The results showed improved electrical conductivity and thermal stability compared to traditional polymers. This suggests potential applications in electronic devices and sensors .

Mechanism of Action

The mechanism of action of 3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds. In agricultural applications, it may disrupt essential biological processes in pests or weeds, leading to their death or growth inhibition.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

*Calculated molecular weight based on formula C₁₅H₁₀F₃N₃O.

Key Observations:

- Phenoxy Group: The target compound’s phenoxy group enhances π-π stacking in biological systems compared to analogs with thioether or chloro substituents .

- Triazole Linkage: Direct triazole attachment (vs.

- Trifluoromethyl : All analogs share this group, which boosts metabolic resistance and membrane permeability .

Antitumor Potential:

- Analogs with triazole-pyridine scaffolds (e.g., 1-aryltriazole acids) show selective inhibition of c-Met kinase, inducing apoptosis in cancer cell lines (MCF-7, A549) . The target compound’s phenoxy group may enhance binding to hydrophobic kinase pockets.

- In contrast, thioether-linked analogs (e.g., ) exhibit lower growth inhibition (GP ~70%) in NCI-H522 lung cancer cells compared to non-thioether derivatives (GP ~75–86%) .

Agrochemical Use:

- Chlorinated analogs (e.g., ) are potent insecticides but may have higher eco-toxicity due to bioaccumulation . The target compound’s phenoxy group could reduce environmental persistence.

Biological Activity

3-Phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine is a synthetic compound notable for its complex structure and potential biological activities. The compound integrates a pyridine ring with a trifluoromethyl group, a phenoxy group, and a 1,2,4-triazole moiety. This combination of functional groups enhances its lipophilicity and interaction with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that derivatives of the 1,2,4-triazole structure exhibit significant antibacterial and antifungal properties. The triazole ring is known to interact with biological targets such as enzymes and receptors involved in microbial resistance. For instance:

- Antibacterial Activity : Compounds containing the triazole structure have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often reported in the range of 4–8 μg/mL for resistant strains .

- Antifungal Activity : The triazole core is prevalent in many antifungal agents. Studies demonstrate that compounds similar to this compound can inhibit fungi such as Candida albicans, with MIC values indicating good potency .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyridine core with trifluoromethyl and phenoxy groups | Antimicrobial |

| 1H-1,2,4-triazole derivatives | Triazole ring | Antifungal |

| Pyridine derivatives | Pyridine core | Antibacterial |

The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological macromolecules .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

- Antimicrobial Efficacy : A study evaluating various triazole derivatives found that certain compounds exhibited superior activity against multidrug-resistant bacteria and fungi. For example, compounds similar to this compound were shown to have MIC values lower than those of standard treatments .

- Cytotoxic Effects : In vitro studies indicated that some triazole derivatives could induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential applications in cancer therapy .

Pharmacokinetic Properties

The pharmacokinetic profile of similar compounds has been evaluated using animal models. Key findings include:

- Absorption and Distribution : Compounds with trifluoromethyl substitutions often display enhanced absorption characteristics due to increased lipophilicity.

- Toxicity Profiles : Initial toxicity assessments indicate acceptable safety margins at therapeutic doses; however, further studies are warranted to establish comprehensive safety data .

Q & A

Q. What are the recommended synthetic routes for 3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine and its derivatives?

Synthesis typically involves coupling protected triazole precursors with trifluoromethylpyridine derivatives. For example, triphenylmethyl-protected triazole amines (e.g., 1-(1-triphenylmethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine) are reacted with activated pyridine intermediates under optimized solvent conditions (e.g., DMF or THF) to form the target compound. Post-synthesis, intermediates are deprotected under acidic conditions . Purification via column chromatography or recrystallization is recommended for crude products.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H NMR : Validates molecular structure by confirming proton environments (e.g., aromatic protons at δ 6.6–8.4 ppm, trifluoromethyl groups as singlets near δ 1.6 ppm) .

- Electrospray Ionization Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., m/z 456.1 for brominated derivatives) .

- High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) : Ensure >95% purity and enantiomeric separation (e.g., SFC retention times of 1.29–2.45 min for stereoisomers) .

Q. What are the key structural features influencing this compound’s reactivity?

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyridine ring and directing electrophilic substitution. The 1,2,4-triazole moiety participates in hydrogen bonding and coordination chemistry, enabling applications in catalysis or metal complexation .

Advanced Research Questions

Q. How can enantiomeric resolution challenges be addressed during synthesis?

Enantiomeric mixtures are resolved using SFC with chiral columns (e.g., Lux A1) and modifiers like isopropanol. For example, racemic mixtures of N-(1-(1H-1,2,4-triazol-3-yl)ethyl)pyrrole-carboxamide derivatives were separated into enantiomers I and II with retention times differing by >1 min . Optimization of mobile phase composition and flow rates is critical for baseline separation.

Q. What experimental design considerations are needed to study this compound’s photophysical properties?

- HOMO-LUMO Gap Analysis : Use cyclic voltammetry or DFT calculations. The trifluoromethyl group increases the energy gap, as seen in Ir(III) complexes where it shifts emission to blue regions (e.g., λmax ~470 nm) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement, particularly for handling twinned crystals or high-resolution data .

Q. How do structural modifications impact biological activity in related triazole-pyridine derivatives?

- Substitution at the Pyridine Ring : Bromine or cyano groups at the 5-position enhance binding to biological targets (e.g., enzyme active sites) .

- Triazole Functionalization : Thiourea or thiadiazole derivatives exhibit antimicrobial activity due to improved membrane permeability .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported synthetic yields for similar triazole-pyridine compounds?

Variations in yields (e.g., 14%–43%) arise from differences in reaction conditions (e.g., solvent polarity, temperature). Reproducibility can be improved by standardizing anhydrous conditions and catalyst loadings (e.g., Pd(OAc)₂ for cross-coupling) .

Q. Why do some studies report conflicting electronic effects of the trifluoromethyl group?

The trifluoromethyl group’s electron-withdrawing effect is context-dependent. In OLED applications, it stabilizes excited states, while in catalytic systems, it may sterically hinder coordination. Computational modeling (e.g., Gaussian) is recommended to predict site-specific impacts .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.